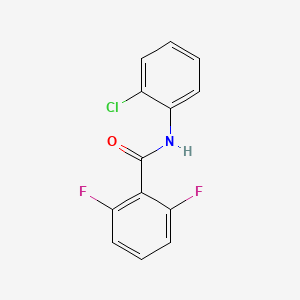

N-(2-chlorophenyl)-2,6-difluorobenzamide

Description

Significance of the Benzamide (B126) Moiety in Synthetic Chemistry

The benzamide moiety, a stable and relatively easy to synthesize functional group, is a cornerstone in organic and medicinal chemistry. sigmaaldrich.com It is a common feature in a vast number of biologically active compounds and serves as a versatile intermediate for the synthesis of more complex molecules. sigmaaldrich.com The amide bond is a key structural element in many pharmaceuticals, contributing to their biological activity and structural integrity. ucdavis.edu The planarity of the amide group and its ability to act as both a hydrogen bond donor and acceptor are crucial for its interaction with biological macromolecules.

Research Rationale and Academic Scope for N-(2-chlorophenyl)-2,6-difluorobenzamide Investigations

The rationale for investigating this compound stems from the established importance of its constituent parts. The 2,6-difluorobenzamide (B103285) unit is a key intermediate in the synthesis of several commercially important insecticides. changfengchem.com The introduction of a 2-chlorophenyl group to this structure creates a novel compound with a distinct substitution pattern. Research into this specific molecule is driven by the potential for discovering new biological activities or material properties. The academic scope of such investigations would include its synthesis, full characterization using various spectroscopic and crystallographic techniques, and exploration of its potential applications based on the known activities of related halogenated benzamides.

Overview of Key Research Domains Applicable to this compound Studies

Based on the known applications of similar compounds, research on this compound could be relevant in several domains. In medicinal chemistry, its potential as an antiproliferative agent could be explored, as some benzamide derivatives have shown promise as tubulin inhibitors. nih.gov In agrochemistry, given that its precursor, 2,6-difluorobenzamide, is used in pesticides, the title compound could be investigated for insecticidal or fungicidal properties. changfengchem.combldpharm.com Furthermore, in materials science, the presence of multiple halogen atoms could impart specific properties relevant to the development of new polymers or functional materials.

Physicochemical and Spectroscopic Data

Detailed experimental data for this compound is not widely available in published literature. However, based on closely related structures, certain properties can be anticipated. The following tables provide available data for the title compound and its key precursor, 2,6-difluorobenzamide, as well as representative spectroscopic data for a structurally similar compound, N-(2,4-difluorophenyl)-2-fluorobenzamide.

Table 1: Physicochemical Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| This compound | 883043-20-7 | C₁₃H₈ClF₂NO | 267.66 | Not available |

| 2,6-Difluorobenzamide | 18063-03-1 | C₇H₅F₂NO | 157.12 | 144-148 sigmaaldrich.comchangfengchem.com |

Data for this compound is based on supplier information. mdpi.com Melting point for 2,6-Difluorobenzamide is a literature value.

Table 2: Representative Spectroscopic Data for a Related Compound: N-(2,4-difluorophenyl)-2-fluorobenzamide

| Spectroscopic Technique | Key Features |

| ¹H NMR (d⁶-DMSO) | δ 10.16 (1H, br. s), 7.73 (2H, m), 7.60 (1H, q, J = 7.1, 1.5 Hz), 7.36 (3H, m), 7.13 (1H, t, J = 8.5 Hz) |

| ¹⁹F NMR (d⁶-DMSO) | δ -114, -115, -118 ppm |

| IR (ATR) | 3375 (m), 3070 (m), 1656 (m), 1610 (m), 1481 (m), 1285 (m), 1216 (m), 1086 (m), 961 (m), 846 (s) cm⁻¹ |

Note: The data presented in Table 2 is for N-(2,4-difluorophenyl)-2-fluorobenzamide and is intended to be illustrative of the types of signals expected for this compound. The exact chemical shifts and peak positions will differ for the title compound.

Structure

3D Structure

Properties

Molecular Formula |

C13H8ClF2NO |

|---|---|

Molecular Weight |

267.66 g/mol |

IUPAC Name |

N-(2-chlorophenyl)-2,6-difluorobenzamide |

InChI |

InChI=1S/C13H8ClF2NO/c14-8-4-1-2-7-11(8)17-13(18)12-9(15)5-3-6-10(12)16/h1-7H,(H,17,18) |

InChI Key |

WZMDPNUUJCCJKA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C2=C(C=CC=C2F)F)Cl |

Origin of Product |

United States |

Synthetic Methodologies for N 2 Chlorophenyl 2,6 Difluorobenzamide and Analogues

Conventional Organic Synthesis Approaches

Conventional synthetic strategies are the cornerstone for producing N-(2-chlorophenyl)-2,6-difluorobenzamide and related compounds. These methods are well-documented and offer reliable pathways to the target molecule through the assembly of key precursors.

Amide Bond Formation Strategies

The crucial step in the synthesis is the creation of the amide linkage. This is typically achieved through the reaction of an amine with a carboxylic acid derivative, most commonly an acyl halide.

A facile and widely used synthetic route involves the condensation reaction between a substituted aniline (B41778), such as 2-chloroaniline (B154045), and a 2,6-difluorobenzoyl halide, typically 2,6-difluorobenzoyl chloride. nih.gov This nucleophilic acyl substitution reaction results in the formation of the desired N-aryl benzamide (B126). The general scheme for this reaction is a robust method for creating a variety of substituted benzanilides. nih.gov

An analogous synthesis has been reported for a related compound, N-(2,4-difluorophenyl)-2-fluorobenzamide, which was synthesized with a high yield of 87% through the condensation of 2-fluorobenzoyl chloride with 2,4-difluoroaniline. mdpi.com This highlights the effectiveness of this condensation strategy for producing fluorinated benzamides. The reaction mechanism involves the nucleophilic attack of the amino group of the aniline on the electrophilic carbonyl carbon of the benzoyl chloride, leading to the elimination of a hydrogen chloride molecule and the formation of the amide bond.

| Reactant 1 | Reactant 2 | Product | Yield (%) | Melting Point (°C) |

|---|---|---|---|---|

| 2-Fluorobenzoyl Chloride | 2,4-Difluoroaniline | N-(2,4-difluorophenyl)-2-fluorobenzamide | 87 | 110-112 |

Base catalysis plays a critical role in amide coupling reactions involving acyl chlorides and anilines. The base serves two primary functions: to neutralize the hydrogen chloride (HCl) byproduct generated during the reaction and to act as a catalyst. chemicalforums.com The removal of HCl is essential as it can protonate the starting aniline, rendering it non-nucleophilic and thus halting the reaction.

Commonly used bases include tertiary amines such as triethylamine (B128534) and pyridine. chemicalforums.comprepchem.com Pyridine, for instance, can function as a nucleophilic catalyst. It can react with the acyl chloride to form a highly reactive acyl-pyridinium ion. This intermediate is then more readily attacked by the weakly nucleophilic aniline to form the amide product. chemicalforums.com In the synthesis of N-[[[4-Chlorophenyl]-N-[(2-nitrophenyl)thio]amino]carbonyl]-2,6-difluorobenzamide, a few drops of triethylamine were added to facilitate the reaction when it was incomplete after stirring overnight. prepchem.com

| Base | Function | Example of Use |

|---|---|---|

| Pyridine | HCl scavenger, Nucleophilic catalyst | Synthesis of succinimides chemicalforums.com |

| Triethylamine | HCl scavenger, Base catalyst | Synthesis of N-substituted benzamides prepchem.com |

Synthesis and Functionalization of Precursors

The successful synthesis of the final product is contingent on the availability and purity of its precursors. Therefore, the preparation and functionalization of these starting materials are crucial preliminary steps.

2,6-Difluorobenzoyl chloride is a key intermediate in the synthesis of the target molecule. sigmaaldrich.comnist.govnih.gov It is typically prepared from 2,6-difluorobenzoic acid. One common method involves the reaction of 2,6-difluorobenzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂). This reaction effectively converts the carboxylic acid into the more reactive acyl chloride. The preparation can be carried out by heating a mixture of 2,6-difluorobenzoic acid and thionyl chloride, often with a catalytic amount of a suitable catalyst, followed by the removal of excess thionyl chloride by evaporation to yield the desired product. nih.gov

Halogenated phenylamines, such as 2-chloroaniline, are essential building blocks for these syntheses. 2-Chloroaniline can be synthesized by the reduction of 2-nitrochlorobenzene. A common laboratory method involves the reflux of 2-nitrochlorobenzene with iron filings in the presence of a small amount of dilute hydrochloric acid. The crude product is then purified by distillation. Other methods for preparing substituted anilines include the selective bromination and chlorination of anilides followed by reduction and hydrolysis. nih.gov For instance, 5-chloro-2-nitroaniline (B48662) can be prepared through a multi-step process involving the acylation of 3-chloroaniline, followed by nitration and subsequent hydrolysis. youtube.com

Biocatalytic Synthesis Pathways for Difluorobenzamide Scaffolds

The synthesis of this compound relies on the initial formation of a key intermediate, the 2,6-difluorobenzamide (B103285) scaffold. Biocatalytic methods, which utilize enzymes or whole microbial cells, offer a green and highly selective alternative to traditional chemical synthesis for producing this scaffold. kubikat.orgresearchgate.net These biological processes operate under mild conditions, reducing energy consumption and the formation of unwanted byproducts. researchgate.net The primary biocatalytic route involves the hydration of a nitrile precursor, a transformation for which specific enzymes have been identified and optimized. researchgate.net

Whole-Cell Biotransformation Techniques

Whole-cell biotransformation is a prominent technique for synthesizing the 2,6-difluorobenzamide scaffold, primarily from 2,6-difluorobenzonitrile (B137791). This method employs intact microbial cells, which contain the necessary enzymes, as the biocatalyst. nih.gov A significant advantage of this approach is that it circumvents the need for costly and often complex enzyme purification. Furthermore, the cellular environment provides the enzyme with its natural cofactors and protection, which can enhance stability and activity. mdpi.com

Bacteria from the genus Rhodococcus are particularly noteworthy for their application in these biotransformations. nih.gov Strains such as Rhodococcus ruber and Rhodococcus rhodochrous are known to possess robust nitrile hydratase activity, the enzyme responsible for converting nitriles to amides. nih.govpatsnap.com For instance, resting cells of Rhodococcus ruber CGMCC3090 have been used to achieve highly chemoselective and efficient production of 2,6-difluorobenzamide. nih.gov Similarly, a patented method utilizes Rhodococcus ruber to convert 2,6-difluorobenzonitrile into 2,6-difluorobenzamide with high efficiency. patsnap.com In one documented process, a 100% conversion rate of 2,6-difluorobenzonitrile was achieved with 100% selectivity for the desired 2,6-difluorobenzamide product. patsnap.com

The use of whole-cell systems like Rhodococcus is considered a cornerstone of industrial biocatalysis, famously demonstrated in the large-scale production of acrylamide. nih.gov This success underscores the potential for developing commercially viable processes for more complex amides like 2,6-difluorobenzamide.

| Microorganism | Substrate | Product | Key Finding | Reference |

|---|---|---|---|---|

| Rhodococcus ruber | 2,6-difluorobenzonitrile | 2,6-difluorobenzamide | Achieved 100% conversion and 100% selectivity under optimized conditions. | patsnap.com |

| Rhodococcus ruber CGMCC3090 | 2,6-difluorobenzonitrile | 2,6-difluorobenzamide | Demonstrated high chemoselectivity and efficiency using resting cells. | nih.gov |

| Rhodococcus rhodochrous J1 | Various Nitriles (e.g., Acrylonitrile, 3-Cyanopyridine) | Various Amides (e.g., Acrylamide, Nicotinamide) | An industrially significant strain used for multi-ton scale amide production, highlighting the robustness of the genus. | nih.gov |

Enzymatic Hydration of Nitrile Precursors (e.g., 2,6-Difluorobenzonitrile)

The core reaction in the biocatalytic synthesis of the difluorobenzamide scaffold is the enzymatic hydration of the nitrile group (-C≡N) to an amide group (-CONH₂). This transformation is catalyzed by the enzyme nitrile hydratase (NHase, EC 4.2.1.84). researchgate.netebi.ac.uk NHases are metalloenzymes that facilitate the hydration of nitriles to their corresponding amides with high specificity and efficiency under mild pH and temperature conditions. researchgate.net This enzymatic pathway avoids the harsh conditions and potential side reactions associated with chemical hydrolysis. researchgate.net

The substrate for this reaction is 2,6-difluorobenzonitrile. The NHase enzyme directly converts it to 2,6-difluorobenzamide. researchgate.net Research has focused on identifying potent NHase enzymes for this specific conversion. Through screening of recombinant nitrile hydratases, the NHase from Aurantimonas manganoxydans ATCC BAA-1229 was identified as a highly effective catalyst for producing 2,6-difluorobenzamide. researchgate.net In a simple batch process using this enzyme, a final product concentration of 314 g/L was achieved, demonstrating its significant industrial potential. researchgate.net

The use of isolated enzymes, as opposed to whole cells, can sometimes be advantageous as it eliminates potential side reactions from other cellular enzymes, such as amidases which could further hydrolyze the desired amide product into a carboxylic acid. researchgate.netpsu.edu

| Enzyme Source | Substrate | Product | Key Research Finding | Reference |

|---|---|---|---|---|

| Aurantimonas manganoxydans ATCC BAA-1229 | 2,6-difluorobenzonitrile | 2,6-difluorobenzamide | Achieved a high product concentration of 314 g/L in a batch process. | researchgate.net |

| Rhodococcus rhodochrous | Acrylonitrile | Acrylamide | Used for industrial-scale production, demonstrating the power of NHase catalysis. | researchgate.net |

Optimization of Biocatalytic Process Parameters (e.g., temperature, pH, substrate loading)

Key parameters that are typically optimized include:

Temperature: Enzymes have an optimal temperature range for activity. For the conversion of 2,6-difluorobenzonitrile using Rhodococcus ruber, a reaction temperature of 30°C was found to be effective. patsnap.com

pH: The pH of the reaction medium affects the enzyme's ionization state and conformation, which are crucial for its catalytic function. A buffer system of pH 7.5 was used in the Rhodococcus ruber mediated synthesis. patsnap.com

Substrate Loading: High substrate concentrations can lead to increased productivity but may also cause substrate inhibition, where the enzyme's active site becomes saturated, or toxicity to whole-cell catalysts. Studies have successfully used substrate concentrations of 2,6-difluorobenzonitrile as high as 2.5 mol/L. patsnap.com

Additives: Sometimes, surfactants or solvents are added to improve the solubility of hydrophobic substrates like 2,6-difluorobenzonitrile. The addition of 1% Tween 80 or methanol (B129727) has been shown to be beneficial in the Rhodococcus ruber system. patsnap.com

By systematically adjusting these parameters, researchers can maximize the conversion rate and selectivity of the biocatalytic process, making it a more attractive and sustainable manufacturing route. patsnap.commdpi.com

| Parameter | Optimized Value/Condition | Outcome | Reference |

|---|---|---|---|

| Temperature | 30°C | Effective conversion | patsnap.com |

| pH | 7.5 (KH₂PO₄-NaOH buffer) | Maintains enzyme activity | patsnap.com |

| Substrate Concentration | 1.0 - 2.5 mol/L | High productivity | patsnap.com |

| Additive | 1% Tween 80 or 1% Methanol | Enhanced performance | patsnap.com |

| Cell Concentration | 2.37 g/L | Achieved 100% conversion and selectivity | patsnap.com |

Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2,6-difluorobenzamide |

| 2,6-difluorobenzonitrile |

| Acrylamide |

| Acrylonitrile |

| 3-Cyanopyridine |

| Nicotinamide |

| Methanol |

| Tween 80 |

Advanced Structural Characterization and Spectroscopic Analysis of N 2 Chlorophenyl 2,6 Difluorobenzamide

Single-Crystal X-ray Diffraction Studies

Determination of Molecular Conformation and Geometrical Parameters (e.g., Torsion Angles, Interplanar Angles)

The molecular conformation of N-(2-chlorophenyl)-2,6-difluorobenzamide is characterized by the relative orientation of its two aromatic rings and the central amide linkage. The presence of fluorine atoms at the 2 and 6 positions of the benzamide (B126) ring induces a non-planar conformation. nih.gov This steric hindrance from the ortho-fluorine substituents forces the amide group and the adjacent aromatic rings to twist out of plane.

In related difluorobenzamide structures, the torsion angle between the benzamide and the phenyl ring is a key parameter. For instance, in N-(4-cyanophenyl)-2,6-difluorobenzamide, the amide plane is inclined at dihedral angles of 28.12(12)° and 32.89(12)° with respect to the two benzene (B151609) rings. nih.gov The dihedral angle between the two aromatic rings themselves is relatively small at 5.58(5)°. nih.gov This indicates a significant twist around the C-N amide bond. Computational studies on 2,6-difluorobenzamide (B103285) scaffolds have shown that the lowest energy conformations are not planar, with a calculated torsion angle of approximately -27°. nih.gov This non-planar conformation is energetically favored over a planar one. nih.gov

For comparison, in the related molecule N-(2,4-difluorophenyl)-2-fluorobenzamide, the two aromatic rings are nearly coplanar, with an interplanar angle of only 0.7(2)°. mdpi.com However, the central amide group is twisted out of the plane of the aromatic rings by 23.04(18)° and 23.69(17)°. mdpi.com

| Compound | Amide-Ring 1 Dihedral Angle (°) | Amide-Ring 2 Dihedral Angle (°) | Inter-ring Dihedral Angle (°) | Reference |

|---|---|---|---|---|

| N-(4-cyanophenyl)-2,6-difluorobenzamide | 28.12(12) | 32.89(12) | 5.58(5) | nih.gov |

| N-(2,4-difluorophenyl)-2-fluorobenzamide | 23.04(18) | 23.69(17) | 0.7(2) | mdpi.com |

Analysis of Intermolecular Interactions and Crystal Packing

A primary and highly directional intermolecular interaction in the crystal structure of benzamides is the N-H···O hydrogen bond, which links the amide groups of adjacent molecules. nih.gov This often results in the formation of one-dimensional chains or dimers. nih.govresearchgate.net

In addition to the strong N-H···O hydrogen bonds, weaker C-H···F interactions play a significant role in the crystal packing of fluorinated organic compounds. ed.ac.uk These interactions, though weaker than classical hydrogen bonds, are numerous and their cumulative effect can be substantial in stabilizing the crystal lattice. ed.ac.uk Studies have shown that C-H···F interactions can link molecular chains and contribute to the formation of more complex three-dimensional networks. nih.gov For example, in N-(2,4-difluorophenyl)-2-fluorobenzamide, C-H···F interactions are noted. mdpi.com The entropic contribution of these weak and deformable C-H···F interactions can also be a significant stabilizing factor in the crystal structure. ed.ac.uk

| Interaction Type | Description | Compound Example | Reference |

|---|---|---|---|

| N-H···O | Links adjacent molecules into chains or dimers. | N-(4-cyanophenyl)-2,6-difluorobenzamide | nih.gov |

| C-H···F | Contributes to the formation of extended networks. | N-(2,4-difluorophenyl)-2-fluorobenzamide | mdpi.com |

Aromatic stacking, or π···π interactions, are another important non-covalent force that influences the crystal packing. mdpi.comrsc.org These interactions occur between the electron-rich π-systems of the aromatic rings of neighboring molecules. The introduction of fluorine atoms onto the phenyl ring can enhance these interactions through polarization of the π-system. nih.gov In some polymorphic crystal structures of related compounds, π···π stacking interactions are a key feature of the packing arrangement. nih.gov

The predictable and recurring patterns of intermolecular interactions are known as supramolecular synthons. mdpi.com In the context of this compound, the N-H···O hydrogen bond can form a classic amide-amide synthon. More complex synthons can also be identified, such as the R²₂(12) motif observed in N-(2,4-difluorophenyl)-2-fluorobenzamide, which involves a cyclic arrangement of two C-H donors, a N-H donor, and two C-F acceptors. mdpi.com The identification of these synthons is crucial for understanding and predicting the crystal structures of related molecules.

Impact of Halogen Substitution on Crystallographic Features

The nature and position of halogen substituents on the phenyl rings have a profound impact on the crystallographic features of benzamides. mdpi.com The substitution of hydrogen with chlorine and fluorine alters the size, shape, and electronic properties of the molecule, which in turn influences its conformation and crystal packing. acs.orgdcu.ie

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic arrangement within a molecule. By analyzing the magnetic properties of atomic nuclei, specifically ¹H, ¹³C, and ¹⁹F, a comprehensive picture of the molecular structure of this compound can be assembled.

Proton NMR (¹H NMR) for Proton Environment Analysis

Proton NMR (¹H NMR) spectroscopy offers insights into the number, type, and connectivity of hydrogen atoms in a molecule. In this compound, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the protons on the two aromatic rings and the amide N-H proton.

The aromatic region of the spectrum would be complex due to spin-spin coupling between adjacent protons. The protons on the 2,6-difluorobenzoyl moiety are anticipated to show a characteristic pattern. Similarly, the protons on the 2-chlorophenyl group will display a multiplet structure. The amide proton (N-H) is expected to appear as a broad singlet, with its chemical shift being sensitive to the solvent and concentration.

Based on the analysis of structurally similar compounds, the predicted ¹H NMR data are summarized in the table below. mdpi.commdpi.com

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| Amide N-H | ~10.2 | Broad Singlet | - |

| 2-chlorophenyl ring protons | 7.2 - 8.4 | Multiplet | - |

| 2,6-difluorobenzoyl ring protons | 6.9 - 7.6 | Multiplet | - |

Note: The exact chemical shifts and coupling constants can vary based on the solvent and the specific spectrometer frequency.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Confirmation

Carbon-13 NMR (¹³C NMR) spectroscopy is instrumental in defining the carbon framework of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum.

The spectrum is expected to show signals for the carbonyl carbon of the amide group, the carbons of the two aromatic rings, and the carbons directly bonded to fluorine and chlorine atoms. The carbon atoms attached to fluorine will exhibit characteristic splitting due to carbon-fluorine coupling (C-F coupling).

A representative table of expected ¹³C NMR chemical shifts, based on data from related benzamide structures, is provided below. mdpi.comchemicalbook.com

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~160-165 |

| Aromatic Carbons (C-F) | ~155-160 (doublet) |

| Aromatic Carbons (C-Cl) | ~125-135 |

| Other Aromatic Carbons | ~110-140 |

Note: The chemical shifts are approximate and can be influenced by the solvent and experimental conditions.

Fluorine-19 NMR (¹⁹F NMR) for Fluorine Environment Characterization

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used to characterize fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum is expected to show a single signal for the two equivalent fluorine atoms on the 2,6-difluorobenzoyl ring. The chemical shift of this signal provides a definitive confirmation of the fluorine environment. Based on data for similar fluorinated aromatic compounds, the fluorine signal is predicted to appear in a characteristic region of the spectrum. mdpi.commdpi.com

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) |

| 2,6-difluoro | ~ -114 to -118 |

Note: The chemical shift is referenced to a standard, typically CFCl₃.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to the N-H, C=O, C-F, and C-Cl bonds, as well as aromatic C-H and C=C vibrations. pressbooks.publibretexts.orgucla.edu

The key expected IR absorption bands are detailed in the following table:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Amide N-H | Stretching | ~3300 | Medium |

| Aromatic C-H | Stretching | ~3100-3000 | Medium to Weak |

| Carbonyl C=O | Stretching | ~1660-1680 | Strong |

| Aromatic C=C | Stretching | ~1450-1600 | Medium |

| C-F | Stretching | ~1200-1250 | Strong |

| C-Cl | Stretching | ~700-800 | Medium |

The presence of these characteristic peaks in the IR spectrum provides strong evidence for the proposed structure of this compound.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This data is then used to calculate the empirical formula, which represents the simplest whole-number ratio of atoms in the molecule. The theoretical elemental composition of this compound (C₁₃H₈ClF₂NO) is calculated as follows:

Molecular Formula: C₁₃H₈ClF₂NO

Molecular Weight: 267.66 g/mol

The expected elemental composition is presented in the table below. Experimental values from a sample analysis should closely match these theoretical percentages to validate the empirical and molecular formula. collegeboard.org

| Element | Symbol | Atomic Weight | Number of Atoms | Total Mass | Mass Percent (%) |

| Carbon | C | 12.01 | 13 | 156.13 | 58.36% |

| Hydrogen | H | 1.01 | 8 | 8.08 | 3.02% |

| Chlorine | Cl | 35.45 | 1 | 35.45 | 13.25% |

| Fluorine | F | 19.00 | 2 | 38.00 | 14.20% |

| Nitrogen | N | 14.01 | 1 | 14.01 | 5.23% |

| Oxygen | O | 16.00 | 1 | 16.00 | 5.98% |

Computational Chemistry and Molecular Modeling of N 2 Chlorophenyl 2,6 Difluorobenzamide

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) is a prominent quantum chemical method used to study the properties of N-(2-chlorophenyl)-2,6-difluorobenzamide. DFT calculations balance computational cost and accuracy, making them suitable for determining the molecule's geometry, electronic structure, and other parameters. nih.gov A common approach involves using a hybrid functional, such as B3LYP, combined with a basis set like 6-311++G(d,p) to ensure reliable results for geometry optimization and electronic property calculations. nih.gov

Geometry optimization is a fundamental computational step to find the lowest energy arrangement of atoms in the molecule, corresponding to its most stable three-dimensional structure. For this compound, calculations are performed to determine key bond lengths, bond angles, and dihedral angles in its ground state. nih.gov The optimized geometry is confirmed to be a true energy minimum by ensuring the absence of any imaginary frequencies in the vibrational frequency calculation. nih.gov

Studies on structurally similar fluorinated benzamides show that the central amide group plane is typically twisted relative to the aromatic rings. mdpi.com For instance, in N-(2,4-difluorophenyl)-2-fluorobenzamide, the amide group plane is oriented at approximately 23-24° from the aromatic rings. mdpi.com The electronic structure can be characterized by analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals (the HOMO-LUMO gap) is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. nih.gov Molecular Electrostatic Potential (MEP) maps are also generated to identify the electrophilic and nucleophilic sites on the molecule, with negative potential regions (typically around the oxygen and fluorine atoms) indicating sites for electrophilic attack and positive regions indicating sites for nucleophilic attack. nih.gov

| Parameter | Value |

|---|---|

| Bond Lengths (Å) | |

| C=O | ~1.23 |

| C-N (amide) | ~1.36 |

| C-F | ~1.35 |

| C-Cl | ~1.75 |

| Bond Angles (°) | |

| O=C-N | ~122 |

| C-N-C | ~125 |

| C-C-F | ~119 |

| C-C-Cl | ~120 |

Conformational analysis of this compound is crucial for understanding its flexibility and the preferred spatial arrangement of its constituent parts. The key degree of freedom is the rotation around the C-C and C-N bonds connecting the phenyl and benzamide (B126) moieties.

Computational studies on the 2,6-difluorobenzamide (B103285) scaffold reveal that the presence of two fluorine atoms at the ortho positions of the benzamide ring significantly influences its conformation. nih.gov Unlike unsubstituted benzamides which may prefer a planar conformation to maximize conjugation, the 2,6-difluoro substitution induces a non-planar structure. nih.gov This is due to steric hindrance and electrostatic repulsion involving the fluorine atoms. Conformational analysis of a related compound, 2,6-difluoro-3-methoxybenzamide, showed that the lowest energy conformation has a dihedral angle of approximately -27° between the carboxamide group and the aromatic ring. nih.gov A similar non-planar conformation is expected for this compound in the gas phase. In condensed phases, intermolecular interactions with solvent molecules or other molecules in a crystal lattice can further influence the conformational preferences, but the intrinsic non-planarity of the 2,6-difluorobenzamide moiety is expected to persist. nih.gov

DFT calculations can accurately predict spectroscopic parameters, which can then be compared with experimental data for structural validation. The calculated infrared (IR) spectrum is particularly useful. By calculating the vibrational frequencies, one can predict the positions of characteristic absorption bands. For this compound, key predicted vibrational frequencies would include:

N-H stretching: around 3300-3400 cm⁻¹

C=O stretching (Amide I band): around 1650-1680 cm⁻¹

Aromatic C=C stretching: around 1450-1600 cm⁻¹

C-F stretching: strong absorptions around 1200-1300 cm⁻¹

C-Cl stretching: around 700-800 cm⁻¹

The NIST spectral database for related compounds like p-chlorobenzene derivatives shows characteristic absorptions that align with these predicted ranges. nist.govnist.gov

Molecular Dynamics Simulations for Conformational Landscapes

While quantum chemical calculations provide information on static, minimum-energy structures, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of this compound over time. nih.gov MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of its conformational landscape under specific conditions (e.g., in a solvent at a certain temperature). researchgate.netnih.gov

By running simulations for nanoseconds or longer, a trajectory of the molecule's movements is generated. This trajectory can be analyzed to understand which conformations are most stable and frequently visited. The results are often visualized as a 2D Free Energy Surface (2DFES), where the energy is plotted against two geometric variables, such as the root-mean-square deviation (RMSD) from a reference structure and the radius of gyration (Rg). nih.gov The basins or valleys on this surface represent stable conformational states. nih.gov For this compound, MD simulations would reveal the flexibility of the molecule, the range of motion of the two aromatic rings relative to each other, and the stability of the non-planar conformation predicted by DFT. nih.govnih.gov

Analysis of Non-Covalent Interactions and Intermolecular Forces

Non-covalent interactions are critical in determining the supramolecular assembly, crystal packing, and interaction of the molecule with biological targets. These forces, though weaker than covalent bonds, collectively play a significant role.

The presence of both chlorine and fluorine atoms in this compound makes it a candidate for engaging in halogen bonding and other halogen-related interactions. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic site (a Lewis base), such as a lone pair on an oxygen or nitrogen atom.

In addition to classical halogen bonds, the halogen atoms can participate in other significant non-covalent interactions. Computational studies on similar fluorinated benzamides have identified various intramolecular and intermolecular contacts, such as C-H···F and C-H···O interactions. mdpi.com The fluorine atoms of the 2,6-difluorobenzamide motif can engage in van der Waals and hydrophobic interactions within protein binding pockets. nih.gov The chlorine atom on the phenyl ring can also participate in interactions, including halogen-π interactions with aromatic systems. The analysis of the molecular electrostatic potential (MEP) surface helps to identify the regions on the halogen atoms (known as σ-holes) that have a positive electrostatic potential and are thus capable of forming halogen bonds.

Hydrophobic Interactions

In the molecular structure of this compound, hydrophobic interactions are primarily dictated by its two aromatic rings: the 2-chlorophenyl group and the 2,6-difluorobenzyl moiety. These nonpolar regions of the molecule have a tendency to associate with other nonpolar groups or surfaces, minimizing their contact with polar environments. In computational models, these interactions are crucial for understanding how the molecule might orient itself within a binding pocket of a larger macromolecule.

The chlorine and fluorine substituents, while highly electronegative, also contribute to the hydrophobic character of the aromatic rings. The introduction of halogens onto a phenyl ring generally increases its lipophilicity. Docking simulations performed on structurally related benzamide derivatives consistently reveal that these halogenated phenyl rings engage in hydrophobic interactions with nonpolar amino acid residues within a receptor's active site. nih.gov For this compound, the 2-chlorophenyl ring and the 2,6-difluorobenzyl ring are the key players in establishing these van der Waals and hydrophobic contacts, which are fundamental for molecular recognition and the stability of a potential ligand-receptor complex. nih.gov

Electrostatic Potential Surface Analysis

Electrostatic Potential Surface (ESP) analysis is a computational method used to visualize the three-dimensional charge distribution of a molecule. nih.gov It allows for the identification of electrophilic (electron-poor) and nucleophilic (electron-rich) regions, which are critical for predicting intermolecular interactions. nih.gov

For this compound, an ESP map would reveal distinct regions of positive and negative potential:

Negative Potential (Red/Yellow): The most electron-rich areas are concentrated around the electronegative atoms: the oxygen of the carbonyl group (C=O), the two fluorine atoms on the benzamide ring, and the chlorine atom on the phenyl ring. These regions are indicative of sites that can act as hydrogen bond acceptors or engage in favorable electrostatic interactions with positively charged sites on a binding partner.

Positive Potential (Blue): Electron-deficient regions are typically found around the hydrogen atoms, particularly the amide (N-H) proton. This site represents a potential hydrogen bond donor.

Neutral Potential (Green): The carbon backbones of the aromatic rings generally exhibit a more neutral potential, contributing to the hydrophobic character discussed previously.

This analysis provides a qualitative prediction of how the molecule will interact with its environment. The distinct separation of charge across the molecule, particularly the strong negative potential of the carbonyl oxygen and fluorine atoms contrasted with the positive potential of the amide proton, is a key determinant of its binding orientation and specificity. nih.gov

| Molecular Region | Atom/Group | Predicted Electrostatic Potential | Potential Interaction Type |

|---|---|---|---|

| Benzamide Ring | Fluorine Atoms (F) | Negative | Hydrogen Bond Acceptor, Halogen Bonding |

| Amide Linker | Carbonyl Oxygen (O) | Strongly Negative | Hydrogen Bond Acceptor |

| Amide Linker | Amide Hydrogen (N-H) | Positive | Hydrogen Bond Donor |

| Phenyl Ring | Chlorine Atom (Cl) | Negative | Hydrogen Bond Acceptor, Halogen Bonding |

| Aromatic Rings | Carbon-Hydrogen Backbone | Neutral/Slightly Positive | Hydrophobic/van der Waals Interactions |

In Silico Approaches to Molecular Recognition and Binding

In silico methods, such as molecular docking and molecular dynamics, are powerful tools for investigating how a ligand like this compound recognizes and binds to a molecular target. These approaches provide insights into the forces and geometries that govern the formation of a stable complex. nih.gov

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a receptor. For this compound, docking studies would simulate its placement into a target's active site, evaluating numerous possible conformations. The scoring functions used in docking reward favorable interactions, such as:

Hydrogen Bonds: Formed between the amide N-H group (donor) and an acceptor group on the receptor, and between the carbonyl oxygen or halogen atoms (acceptors) and a donor group on the receptor. nih.gov

Hydrophobic Interactions: Involving the chlorophenyl and difluorobenzyl rings with nonpolar residues of the receptor. nih.gov

Electrostatic Interactions: Guided by the charge distribution predicted by ESP analysis. nih.gov

Conformational Analysis: The presence of the two fluorine atoms at positions 2 and 6 of the benzamide ring significantly influences the molecule's conformational freedom. Computational studies on similar 2,6-difluorobenzamides have shown that these fluorine atoms can cause a non-planar arrangement between the aromatic ring and the carboxamide group. nih.gov This restricted conformation can be advantageous for binding, as it reduces the entropic penalty upon binding to a receptor and can pre-organize the molecule into a bioactive shape. nih.gov

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to assess the stability of the predicted ligand-receptor complex over time. nih.gov These simulations model the atomic movements of the system, providing a more dynamic and realistic view of the binding. For this compound, an MD simulation would validate whether the key hydrogen bonds and hydrophobic interactions identified in docking are maintained, confirming the stability of the binding mode. nih.gov

Structure Activity Relationship Sar and Mechanistic Investigations of Benzamide Derivatives

Impact of Halogenation on Molecular Conformation and Reactivity

The introduction of halogen atoms onto the benzamide (B126) scaffold profoundly influences the molecule's three-dimensional shape, electronic properties, and potential for intermolecular interactions. These modifications are critical in modulating the biological activity and physicochemical properties of the compound class. In N-(2-chlorophenyl)-2,6-difluorobenzamide, the presence of three halogen atoms—two fluorine atoms on the benzoyl ring and one chlorine atom on the aniline (B41778) ring—creates a unique and complex conformational and reactivity profile.

The substitution pattern of halogen atoms, particularly at the ortho positions of the aromatic rings, introduces significant steric and electronic effects that dictate the molecule's preferred conformation. The presence of substituents ortho to the amide linkage can force the molecule to adopt a twisted conformation. nih.gov For instance, in N-(2,6-dichlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, the two ortho-chlorine atoms cause a significant twist, resulting in a dihedral angle of 70.68 (13)° between the two aromatic rings. nih.govnih.gov

The planarity between the two aromatic rings (the 2,6-difluorobenzoyl ring and the 2-chlorophenyl ring) is a key structural parameter influenced by halogenation. While some halogenated benzamides maintain a high degree of coplanarity, the substitution pattern in this compound suggests a departure from this.

In several reported tri-fluorinated benzamide analogues, the two aromatic rings are observed to be nearly coplanar, with interplanar angles as low as 0.5(2)°. mdpi.commdpi.com However, this is typically seen when the ortho positions on both rings are not simultaneously occupied by bulky groups. The presence of ortho substituents, as seen with the two chlorine atoms in N-(2,6-dichlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, induces a highly twisted conformation where the rings are almost perpendicular to each other. nih.govnih.gov

For this compound, the combination of two ortho-fluorine atoms on one ring and an ortho-chlorine atom on the other leads to significant steric clash. This forces a non-planar arrangement between the two aromatic systems to minimize steric strain. The resulting dihedral angle is a balance between the steric demands of the ortho substituents and the electronic preference for a more conjugated, planar system.

| Compound | Ortho Substituents | Dihedral Angle Between Aromatic Rings | Reference |

| N-(2,6-dichlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide | Two Cl atoms on the phenyl ring | 70.68 (13)° | nih.gov, nih.gov |

| N-(2,3-difluorophenyl)-2-fluorobenzamide | One F atom on the benzoyl ring | 0.5(2)° | mdpi.com |

| N-(2,4-difluorophenyl)-2-fluorobenzamide | One F atom on the benzoyl ring | 0.7(2)° | mdpi.com |

This table presents data from related benzamide structures to illustrate the impact of ortho-halogenation on the inter-ring dihedral angle.

Halogen atoms are not merely steric blockers; they are active participants in directing intermolecular assembly through halogen bonds. A halogen bond is a noncovalent interaction where an electrophilic region on a halogen atom, known as a σ-hole, interacts attractively with a nucleophilic site, such as a lone pair on an oxygen or nitrogen atom. nih.govjst.go.jpnih.gov This interaction is highly directional and its strength increases with the polarizability of the halogen (I > Br > Cl > F). researchgate.net

In benzamide derivatives, halogen atoms can form various intermolecular contacts that stabilize the crystal lattice. Studies on brominated benzamide isomers have shown that the bromine atom plays a key role in forming Br···Br halogen bonds and in interactions with protein residues. nih.govresearchgate.net The proximity of a halogen atom to the carbonyl group can enhance the σ-hole, promoting the formation of these bonds. jst.go.jp

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Reference |

| Halogen Bond | C-Br (σ-hole) | O=C (carbonyl) | < Sum of vdW radii | nih.gov, jst.go.jp |

| Halogen Bond | C-Br (σ-hole) | Br (lone pair) | 3.5403(4) | nih.gov |

| Hydrogen Bond | C-H | F | 2.42 - 2.56 | mdpi.com, mdpi.com |

This table summarizes key intermolecular interactions involving halogen atoms found in related benzamide crystal structures.

Role of the Amide Moiety in Molecular Interactions

The amide moiety (-CONH-) is a cornerstone of molecular structure in chemistry and biology, primarily due to its exceptional ability to form strong and directional hydrogen bonds. Its electronic properties and reactivity are tunable through the influence of substituents on the adjacent aromatic rings.

The carboxamide group is an excellent hydrogen bond donor (via the N-H group) and a good hydrogen bond acceptor (via the carbonyl oxygen). This dual nature allows for the formation of robust and predictable hydrogen-bonding patterns, known as synthons, which are fundamental to the structure of peptides and many synthetic molecules.

In the solid state, benzamides commonly form centrosymmetric dimers through a pair of N-H···O=C hydrogen bonds between the amide groups of two molecules. nih.gov This creates a stable, eight-membered ring motif. However, other interactions can compete with or modify this pattern. For instance, intramolecular hydrogen bonds are often observed in ortho-substituted benzamides. An N-H···O bond can form between the amide proton and an ortho-substituent on the benzoyl ring, or as seen in N-(2,6-dichlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, between the amide N-H and the oxygen of a nearby lactam ring. nih.govnih.gov In some crystal structures, the amide carbonyl oxygen does not participate in hydrogen bonding at all, highlighting the competition between different potential interactions. nih.govnih.gov

In this compound, the N-H group is a potent hydrogen bond donor. It can engage in intermolecular hydrogen bonding, likely forming the classic amide-amide dimer, or potentially interacting with the ortho-chlorine or ortho-fluorine atoms, although N-H···halogen bonds are generally weaker. The carbonyl oxygen is a strong acceptor and is the most likely site for intermolecular N-H···O hydrogen bonds.

| Hydrogen Bond Type | Donor | Acceptor | Common Motif | Reference |

| Intermolecular Amide-Amide | Amide N-H | Amide C=O | Centrosymmetric Dimer | nih.gov |

| Intramolecular | Amide N-H | Lactam C=O | S(6) Ring Motif | nih.gov, nih.gov |

| Intermolecular Amide-Lactam | Lactam N-H | Lactam C=O | Dimer formation | nih.gov |

This table outlines common hydrogen bonding patterns observed in the crystal structures of related amide-containing compounds.

The electronic nature of the substituents on the aromatic rings directly modulates the reactivity of the amide group. Electron-withdrawing groups, such as the fluorine and chlorine atoms in this compound, have a significant impact.

These halogen substituents decrease the electron density on the aromatic rings and, through inductive and resonance effects, influence the amide linkage. The effects include:

Increased N-H Acidity: The electron-withdrawing nature of the 2,6-difluorobenzoyl group makes the amide proton (N-H) more acidic than in an unsubstituted benzamide. This enhances its strength as a hydrogen bond donor.

Decreased Carbonyl Basicity: The same electron-withdrawing effects reduce the electron density on the carbonyl oxygen, making it a weaker Lewis base and a weaker hydrogen bond acceptor compared to non-halogenated analogues.

Modified Rotational Barrier: The electronic effects can influence the double-bond character of the C-N amide bond, which in turn affects the energy barrier to rotation around this bond.

Studies on the reaction of benzamides with metal complexes have shown that electron-withdrawing substituents on the aryl group stabilize the corresponding metal-anilide bond. nih.gov This is attributed to the stabilization of the negative charge on the nitrogen upon coordination, an effect directly related to the increased acidity of the N-H bond. nih.gov Similarly, kinetic studies of amide bond formation have demonstrated that remote electronic effects from substituents can either enhance or retard reaction rates, underscoring the sensitivity of the amide group's chemical environment to substituent changes. rsc.org Therefore, the specific halogenation pattern in this compound is expected to fine-tune the reactivity and interaction propensity of the central amide bridge.

Strategic Derivatization and Analogue Synthesis for SAR Elucidation

The exploration of the structure-activity relationship (SAR) of this compound and related benzoylphenylurea (B10832687) (BPU) derivatives is crucial for understanding the molecular features required for their biological activity. By systematically modifying different parts of the molecule, researchers can identify key functional groups and structural motifs that enhance potency and selectivity. This section details the strategic derivatization of both the chlorophenyl and difluorobenzamide moieties.

Modifications on the Chlorophenyl Ring

The N-phenyl portion of benzamide derivatives, in this case, the 2-chlorophenyl ring, plays a significant role in the molecule's interaction with its biological target. Modifications to this ring, including the position and nature of substituents, have been shown to have a substantial impact on the insecticidal activity of this class of compounds.

Research into the SAR of benzoylurea (B1208200) insecticides has demonstrated that the electronic properties of substituents on the aniline ring are critical. Generally, the presence of electron-withdrawing groups on the phenyl ring can influence the compound's activity. For instance, in a series of 2-phenylpyridine (B120327) derivatives containing N-phenylbenzamide moieties, the type and position of substituents on the phenyl ring were found to be important for their insecticidal effects. mdpi.com

Systematic derivatization studies on related scaffolds provide insights into the potential impact of modifying the 2-chlorophenyl ring of this compound. For example, in the development of 2-phenyl-2H-indazole derivatives, substitutions on the 2-phenyl ring with electron-withdrawing groups like chloro and trifluoromethyl were explored. The results indicated that these substitutions can significantly affect the biological potency. nih.gov Specifically, derivatives with a 2-chlorophenyl or a 2-(trifluoromethyl)phenyl group showed notable activity against various protozoa. nih.gov

The following table summarizes the effect of various substitutions on the N-phenyl ring of analogous benzamide or related heterocyclic structures on their biological activity, providing a predictive framework for this compound analogs.

These findings suggest that modifications to the 2-chlorophenyl ring of this compound, such as the introduction of additional electron-withdrawing groups or altering the substitution pattern, could modulate its biological activity. The synthesis of such analogs is typically achieved through the condensation of a substituted aniline, like 2-chloroaniline (B154045) or its derivatives, with a 2,6-difluorobenzoyl precursor. nbinno.com

Substitutions on the Difluorobenzamide Moiety

The 2,6-difluorobenzamide (B103285) moiety is another critical component for the biological activity of this class of insecticides. The fluorine atoms at the ortho positions are thought to enforce a specific conformation of the molecule, which is important for binding to the target site, believed to be chitin (B13524) synthase. nbinno.com

The synthesis of the 2,6-difluorobenzamide core often starts from 2,6-difluorobenzonitrile (B137791), which can be hydrolyzed to the corresponding amide. This intermediate is then reacted with a substituted phenyl isocyanate to form the final benzoylurea structure. nbinno.com The synthesis of related fluorinated benzamides has also been achieved through the condensation of a fluorinated benzoyl chloride with an appropriate aniline. mdpi.com

SAR studies on benzoylphenylureas have indicated that the 2,6-difluoro substitution pattern on the benzoyl ring is often optimal for high insecticidal activity. Deviations from this pattern, such as removing one or both fluorine atoms or introducing different substituents, generally lead to a decrease in potency. For example, studies on chasmanthinine derivatives showed that introducing a 2-fluorobenzoyl group at the C-14 position resulted in weaker antifeedant activity compared to other halogenated benzoyl groups. nih.gov This underscores the specific requirement for the fluorine atoms at these positions.

The following table illustrates the importance of the substitution pattern on the benzoyl moiety in related compounds.

While the 2,6-difluoro pattern is generally conserved for high activity, research into other amide-based pesticides shows that diverse functionalities on the acyl portion can yield potent compounds, suggesting that novel variations could still be discovered. mdpi.com However, for the specific mode of action of benzoylureas, which involves the disruption of chitin synthesis, the 2,6-difluorobenzoyl group appears to be a highly optimized structural element. chemicalbook.com

Mechanistic Insights from Chemical Transformations

The chemical reactivity of this compound provides valuable insights into its stability, potential metabolic pathways, and the electronic nature of its constituent rings. Understanding the nucleophilic substitution reactions of the halogenated aryl rings and the transformations of the central amide linkage are key to this endeavor.

Nucleophilic Substitution Reactions of Halogenated Aryl Rings

The 2-chlorophenyl ring of this compound is, in principle, susceptible to nucleophilic aromatic substitution (SNAr). However, aromatic rings are generally electron-rich and resistant to attack by nucleophiles. wikipedia.org For an SNAr reaction to proceed at a reasonable rate, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups, typically positioned ortho and/or para to the leaving group (in this case, the chlorine atom). wikipedia.orgmasterorganicchemistry.com These groups help to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that is formed during the reaction. libretexts.orgpressbooks.pub

In the structure of this compound, the chlorophenyl ring is not strongly activated. The amide linkage itself is a deactivating group for electrophilic substitution but does not provide the strong activation required for facile SNAr. Therefore, the chlorine atom on the phenyl ring is expected to be relatively unreactive towards nucleophilic displacement under standard conditions. Studies on the reactivity of 2-chloroaniline, a related structure, show that its reactions often require catalysts or harsh conditions. researchgate.netnih.gov

The general mechanism for SNAr involves two steps:

Addition of the nucleophile to the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion (Meisenheimer complex). pressbooks.pub

Elimination of the leaving group (halide ion) to restore the aromaticity of the ring. pressbooks.pub

The reactivity of different halogens as leaving groups in activated aryl halides typically follows the order F > Cl > Br > I, which is contrary to the trend in SN2 reactions. masterorganicchemistry.com This is because the rate-determining step is usually the initial attack of the nucleophile, and the high electronegativity of fluorine enhances the electrophilicity of the carbon atom it is attached to.

In the context of this compound, while the chlorine is a potential leaving group, the fluorine atoms on the benzamide ring are even less likely to undergo nucleophilic substitution due to the strength of the C-F bond and the lack of sufficient activation on that ring for this type of reaction.

Acylation and Reduction Pathways of Benzamide Derivatives

The amide bond is a central functional group in this compound, and its chemical transformations can provide insight into the molecule's stability and potential for derivatization. Two key reactions involving the amide group are acylation and reduction.

Acylation: The nitrogen atom of the amide is generally not nucleophilic due to the delocalization of its lone pair of electrons into the adjacent carbonyl group. However, N-acylation of sulfonamides has been reported, suggesting that under certain conditions, the nitrogen atom can be acylated. researchgate.net More commonly in the synthesis of benzanilide (B160483) structures, an acylation reaction occurs between an amine (like 2-chloroaniline) and an acyl chloride (like 2,6-difluorobenzoyl chloride). mdpi.com This forms the stable amide linkage. The reverse reaction, cleavage of the amide bond, typically requires harsh acidic or basic conditions.

Reduction: Amides can be reduced to amines using strong reducing agents, most commonly lithium aluminum hydride (LiAlH₄). nih.govresearchgate.net The reduction of a secondary amide like this compound would cleave the carbonyl C=O group to a methylene (B1212753) (CH₂) group, yielding an N-(2-chlorophenyl)-2,6-difluorobenzylamine.

The mechanism of amide reduction by LiAlH₄ generally involves the initial formation of a complex between the lithium cation and the carbonyl oxygen, followed by the transfer of a hydride ion to the carbonyl carbon. Subsequent steps lead to the elimination of an oxygen-aluminum species and further reduction to the amine. Studies on the reduction of N-allylamides have provided detailed mechanistic insights, showing that the amide reduction typically precedes the reduction of other functional groups like double bonds, although this can be influenced by steric hindrance. nih.gov These transformations highlight the robustness of the amide bond while also indicating pathways for its deliberate chemical modification.

Analytical Method Development for N 2 Chlorophenyl 2,6 Difluorobenzamide and Its Research Relevant Degradates

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for isolating N-(2-chlorophenyl)-2,6-difluorobenzamide and its related compounds from complex mixtures, allowing for their subsequent identification and quantification. The choice of technique depends on the analyte's properties and the matrix.

High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) is a powerful and widely used technique for the analysis of non-volatile or thermally labile compounds like this compound. This method offers high resolution, sensitivity, and the ability to provide spectral information for peak identification and purity assessment.

A common approach involves reversed-phase (RP) HPLC, where a non-polar stationary phase (like C18) is used with a polar mobile phase. capes.gov.brpensoft.net The separation is based on the differential partitioning of the analytes between the two phases. For this compound and its potential degradates, such as 2,6-difluorobenzamide (B103285) and 2-chloroaniline (B154045), a gradient elution is often employed to achieve optimal separation of compounds with varying polarities. capes.gov.br The mobile phase typically consists of a mixture of acetonitrile (B52724), methanol (B129727), and a buffered aqueous solution. capes.gov.brpensoft.net The diode-array detector records the absorbance spectrum of the eluting compounds, allowing for both quantification at a specific wavelength and tentative identification by comparing the UV spectrum with that of a known standard. researchgate.net The limit of detection (LOD) for similar compounds using HPLC-DAD can range from 0.02 to 1.56 µg/mL, demonstrating the sensitivity of the method. researchgate.net

Sample preparation is a critical step and often involves solid-phase extraction (SPE) to preconcentrate the analytes and remove matrix interferences. capes.gov.brlu.se For instance, aminopropyl-bonded silica (B1680970) cartridges have been successfully used to clean up acetonitrile extracts of environmental samples before LC analysis. capes.gov.br

Table 1: Illustrative HPLC-DAD Method Parameters for Analysis of this compound and Related Compounds This table is a composite representation based on typical methods for related analytes.

| Parameter | Condition | Rationale/Benefit |

| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) | Provides excellent retention and separation for moderately non-polar compounds. pensoft.net |

| Mobile Phase | Acetonitrile:Methanol:Water (Gradient) | Allows for the elution of both more polar degradates and the less polar parent compound in a single run. capes.gov.br |

| Flow Rate | 1.0 mL/min | A standard flow rate that provides good efficiency without excessive pressure. capes.gov.br |

| Detection | Diode-Array Detector (DAD) | Enables quantification and provides UV spectra for peak identity confirmation. researchgate.net |

| Wavelength | ~230-254 nm | Typical absorbance maximum for benzoylphenyl structures. |

| Injection Volume | 10-20 µL | Standard volume for analytical HPLC. |

| Column Temp. | 30 °C | Ensures reproducible retention times by controlling viscosity and partitioning. pensoft.net |

To investigate the behavior of this compound under thermal stress and to identify its volatile degradation products, Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) is an effective technique. researchgate.net This method involves heating the sample to a high temperature in an inert atmosphere, causing it to break down into smaller, more volatile fragments. These fragments are then separated by the GC and identified by the MS. researchgate.netbiochromato.com

In a typical Py-GC/MS experiment, a small amount of the solid this compound would be placed in a pyrolysis unit. The pyrolysis temperature is a critical parameter, with temperatures ranging from 200°C to over 700°C used to study the degradation of various organic compounds. researchgate.net The resulting pyrolysate is swept into a GC column (e.g., a non-polar HP-5MS) for separation. The mass spectrometer then provides detailed structural information on the eluted degradation products. researchgate.net This technique is particularly useful for identifying potential transformation products that might form during industrial processes or incineration. Expected degradation products could include 2,6-difluorobenzonitrile (B137791), 2-chloroaniline, and other chlorinated and fluorinated aromatic fragments.

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Analysis

Mass spectrometry is an indispensable tool for the structural elucidation of this compound and its research-relevant degradates. When coupled with a chromatographic system (either GC or LC), it provides a powerful combination of separation and identification.

High-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap-based systems, is used to determine the accurate mass of the molecular ion and its fragments. mdpi.comnih.gov This allows for the calculation of the elemental composition, which is a critical step in identifying unknown metabolites or degradates. semanticscholar.org

The fragmentation pattern of a molecule under specific ionization conditions (e.g., Electron Ionization (EI) in GC-MS or Collision-Induced Dissociation (CID) in LC-MS/MS) acts as a molecular fingerprint. mdpi.comresearchgate.net For this compound, key fragmentation pathways would likely involve the cleavage of the amide bond, leading to characteristic ions corresponding to the 2,6-difluorobenzoyl moiety and the 2-chlorophenylamino moiety. Further fragmentation could involve the loss of halogens or other neutral losses. researchgate.net By studying the fragmentation patterns of the parent compound and comparing them to those of suspected degradates, researchers can confirm their structures. mdpi.comuni-halle.de

Table 2: Predicted Key Mass Fragments for this compound in MS Analysis Fragmentation is predicted based on common fragmentation pathways for similar structures.

| m/z (mass-to-charge ratio) | Possible Fragment Structure | Fragmentation Pathway |

| [M]+ or [M+H]+ | C₁₃H₈Cl F₂N O | Molecular Ion (EI) or Protonated Molecule (ESI) |

| 157 | [C₇H₃F₂O]+ | Cleavage of the amide C-N bond (2,6-difluorobenzoyl cation) |

| 141 | [C₇H₃F₂N]+ | Loss of CO from the benzoyl fragment |

| 127 | [C₆H₅ClN]+ | Cleavage of the amide C-N bond (2-chlorophenylamino cation radical) |

| 111 | [C₆H₄Cl]+ | Loss of NH from the phenylamino (B1219803) fragment |

Advanced Derivatization Procedures for Enhanced Detectability in Analytical Systems

Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties. researchgate.net For this compound or its degradates that may have poor chromatographic behavior or low detector response, derivatization can significantly enhance detectability. psu.edu

For GC analysis, derivatization is often necessary to increase the volatility and thermal stability of polar functional groups. If degradates containing primary amine (e.g., 2-chloroaniline) or carboxylic acid groups are of interest, silylation is a common strategy. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-trimethylsilylimidazole (TMSI) can be used to replace active hydrogens with trimethylsilyl (B98337) (TMS) groups, making the molecules more suitable for GC analysis. psu.edu Another approach for amines is acylation using reagents like pentafluoropropionic anhydride (B1165640) (PFPA), which creates derivatives that are highly sensitive to electron capture detection (ECD). researchgate.net

For HPLC analysis, derivatization is typically employed to attach a chromophore or fluorophore to analytes that lack strong UV absorbance or native fluorescence, thereby improving detection limits. psu.edu For example, if a degradate lacks a suitable chromophore, it could be reacted with a labeling agent like dansyl chloride, which introduces a highly fluorescent dansyl group, allowing for sensitive fluorescence detection. psu.edu These procedures can be performed pre-column or post-column, with pre-column methods being more common. psu.edu

Emerging Research Directions and Future Perspectives for N 2 Chlorophenyl 2,6 Difluorobenzamide

Exploration of Novel and Sustainable Synthetic Methodologies

The synthesis of benzamides, including N-(2-chlorophenyl)-2,6-difluorobenzamide, is traditionally achieved through methods such as the reaction of a benzoyl chloride with an appropriate amine or the condensation of a benzamide (B126) with an isocyanate. For instance, a common pathway involves reacting 2,6-difluorobenzamide (B103285) with 2-fluoro-4-chlorophenyl isocyanate. google.com While effective, these classical routes often rely on harsh reagents and multi-step protocols. rsc.org The future of its synthesis lies in the adoption of greener and more sustainable alternatives that minimize waste, avoid toxic components, and improve atom economy.

Emerging research in the broader field of benzamide synthesis highlights several promising directions:

Biocatalytic Amide Coupling: The use of enzymes as catalysts for amide bond formation is a significant area of green chemistry. rsc.org This approach operates under mild conditions (e.g., 37 °C in phosphate (B84403) buffer) and can circumvent the need for traditional activating agents. rsc.org

Solvent- and Activation-Free Conditions: Direct N-benzoylation using reagents like vinyl benzoate (B1203000) under solvent-free conditions presents a clean and eco-compatible pathway, with products often easily isolated by simple crystallization. tandfonline.comresearchgate.net

Methanol (B129727) as a C1 Building Block: Innovative strategies using methanol, a cost-effective and greener solvent, for N-(methoxymethyl) amide synthesis have been developed. rsc.org These methods, employing an "interrupted borrowing hydrogen" (IBH) strategy, can eliminate the need for toxic reagents. rsc.org

Palladium-Catalyzed Carboxylation: Advances in catalysis allow for the direct synthesis of related arylcarbamates from aryl halides and amines under atmospheric pressure of CO2, offering an environmentally friendly route. researchgate.net

Future research will likely focus on adapting these sustainable principles to the specific synthesis of this compound, aiming for higher efficiency and a reduced environmental footprint.

| Synthetic Approach | Traditional Method | Emerging Sustainable Alternative |

| Key Reaction | Condensation of 2,6-difluorobenzamide and a substituted phenyl isocyanate. google.com | Enzyme-catalyzed amide bond formation. rsc.org |

| Solvents/Reagents | Often requires organic solvents like xylene and potentially harsh reagents. google.com | Aqueous buffers, methanol, or solvent-free conditions. rsc.orgrsc.orgtandfonline.com |

| Conditions | Can require elevated temperatures (e.g., heating under reflux). google.com | Often proceeds at or near room/body temperature. rsc.org |

| Sustainability Focus | Primarily yield- and purity-focused. | Focus on minimizing waste, energy consumption, and use of toxic substances. rsc.orgtandfonline.com |

Application of Advanced Spectroscopic Techniques for High-Resolution Structural Information

Standard spectroscopic techniques like 1D NMR and IR provide fundamental structural confirmation. However, advanced methods are crucial for obtaining a high-resolution picture of this compound's conformation, dynamics, and intermolecular interactions. Spectroscopy is a cornerstone of modern organic chemistry, providing a wealth of information for identification and characterization. sydney.edu.au

Future research will increasingly leverage sophisticated techniques:

Two-Dimensional NMR (2D NMR): Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are powerful tools for unambiguous assignment of all proton (¹H) and carbon (¹³C) signals. numberanalytics.comyoutube.com This is particularly vital for confirming the precise connectivity between the 2,6-difluorobenzoyl moiety and the 2-chlorophenyl ring across the amide bond. For example, an HMBC experiment would show a correlation between the amide proton and the carbonyl carbon, as well as with carbons on both aromatic rings, definitively proving the structure.

High-Resolution Mass Spectrometry (HRMS): This technique provides highly accurate molecular weight determination, confirming the elemental composition of the molecule with extreme precision. numberanalytics.com It is also essential for identifying and characterizing metabolites or degradation products in various studies.

Solid-State NMR (ssNMR): For analyzing the compound in its crystalline or solid form, ssNMR can provide insights into the molecular packing, polymorphism, and conformational differences that exist in the solid state compared to in solution.

Single-Crystal X-ray Diffraction: While not a spectroscopic technique in the same vein, obtaining a crystal structure provides the ultimate high-resolution data on bond lengths, bond angles, and intermolecular interactions like hydrogen and halogen bonding in the solid state. mdpi.com Such data is invaluable for validating computational models.

| Spectroscopic Technique | Information Gained for this compound |

| COSY (¹H-¹H) | Shows which protons are coupled (adjacent) on each aromatic ring. |

| HSQC (¹H-¹³C) | Correlates each proton directly to the carbon it is attached to. |

| HMBC (¹H-¹³C) | Shows long-range (2-3 bond) correlations, confirming connectivity across the amide bond and between substituents and the rings. |

| HRMS | Provides exact mass, confirming the molecular formula C₁₃H₈ClF₂NO. |

| Solid-State NMR | Reveals information about the molecule's structure and arrangement in its solid, crystalline form. |

Integration of Machine Learning and Artificial Intelligence in Compound Design and Prediction

The application of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical and pharmaceutical research. mit.edunih.gov These computational tools offer powerful methods for accelerating discovery and optimizing molecular properties. nih.govsciencedaily.com For this compound, ML and AI can be pivotal in designing next-generation analogues and predicting their behavior.

Key areas for integration include:

Quantitative Structure-Activity Relationship (QSAR): ML algorithms can build robust QSAR models that correlate structural features of benzamide derivatives with their biological activities. nih.gov This allows for the virtual screening of thousands of potential new compounds to predict their efficacy before they are synthesized.

ADMET Prediction: An important challenge in drug design is predicting a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. acs.org AI models can be trained on large datasets to predict these properties for novel analogues of this compound, helping to prioritize candidates with better pharmacokinetic profiles. niscpr.res.in

Synthesis Planning and Reaction Optimization: AI platforms can analyze vast chemical literature to propose novel and efficient synthetic routes. mit.edu They can also predict the outcomes of reactions under various conditions, accelerating the optimization of the manufacturing process. sciencedaily.com

De Novo Design: Generative AI models can design entirely new molecules from scratch, tailored to fit a specific biological target or possess a desired set of material properties, using the this compound scaffold as a starting point.

Potential in Advanced Material Science Applications

While much of the focus on benzamide derivatives is in medicinal and agricultural chemistry, their structural motifs are also of great interest in material science. The rigid backbone and potential for strong intermolecular interactions, such as hydrogen bonding, make benzamides valuable building blocks for high-performance polymers. acs.org

The specific structure of this compound offers unique potential for advanced materials:

High-Performance Polymers: Aromatic polyamides (aramids) are known for their exceptional thermal stability and mechanical strength. The incorporation of this compound as a monomer or an additive could lead to new polymers. acs.orggoogle.com The fluorine and chlorine atoms could impart specific properties such as flame retardancy, low dielectric constant, or modified solubility.

Liquid Crystals: The rigid, planar structure of the molecule is a common feature in compounds that exhibit liquid crystalline phases. changfengchem.com By modifying the structure, it may be possible to design new liquid crystal materials for use in displays and sensors.

Functional Coatings: The compound's chemical properties could be exploited in the development of specialized coatings, where its stability and potential interactions at surfaces could be beneficial.

Future research in this area would involve the polymerization of this or related monomers and the detailed characterization of the resulting materials' thermal, mechanical, and electronic properties. acs.org

Contribution to Fundamental Chemical Understanding and Methodological Advancements

The study of this compound is not just about the molecule itself; it also serves as a valuable model for advancing fundamental chemical principles.

Halogen Bonding: This molecule is an excellent platform for studying halogen bonding, a non-covalent interaction where a halogen atom acts as an electrophilic species. youtube.comnih.gov Investigating the interplay between the chlorine and fluorine atoms in forming such bonds within a crystal lattice can provide deeper insights into this directional force, which is crucial in drug design and crystal engineering. nih.gov

Conformational Analysis: The steric hindrance from the ortho-substituents on both phenyl rings (two fluorine atoms and one chlorine atom) forces the molecule into a specific, twisted conformation. Detailed spectroscopic and computational studies of this conformation enhance the understanding of how ortho-substitution controls the three-dimensional shape of bi-aryl systems and amide bonds. mdpi.com

Structure-Property Relationships: By systematically studying this compound and its isomers, researchers can build more accurate models that correlate molecular structure with physical properties (like melting point and solubility) and biological activity. This contributes to the broader goal of rational molecular design. mdpi.com

Refining Computational Models: Experimental data from spectroscopic and crystallographic analysis of this compound provides crucial benchmarks for testing and refining the accuracy of computational chemistry methods, including density functional theory (DFT) and molecular force fields used in simulations. niscpr.res.inresearchgate.net

Ultimately, each new piece of data gathered on this compound contributes to the foundational knowledge that underpins organic chemistry, medicinal chemistry, and material science.

Q & A

Q. What are the recommended methods for synthesizing N-(2-chlorophenyl)-2,6-difluorobenzamide?

The compound can be synthesized via condensation reactions between 2,6-difluorobenzoyl chloride and 2-chloroaniline under controlled conditions. Purification typically involves recrystallization from ethanol or chromatography (e.g., flash column chromatography). Structural validation requires nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to confirm molecular integrity .

Q. How can spectroscopic techniques characterize the electronic environment of the chlorophenyl and difluorobenzamide groups?